Bienvenue dans la boutique en ligne BenchChem!

LLL12

Cancer Research STAT3 Inhibition Small Molecule Inhibitors

LLL12 is a direct STAT3 inhibitor that binds the monomer pTyr705 SH2 domain—unlike JAK2 inhibitors or generic SH2 binders. It shows potent activity across cancer cell lines (IC50 0.16–3.09 µM) and suppresses tumor growth with ~90% microvessel reduction in vivo at 5 mg/kg/day. Patent-protected, zero Lipinski violations, and dendrimer-conjugated solubility up to 10 mg/mL ensure robust preclinical utility. Published dosing protocols make it an immediate, reliable tool for STAT3 target validation, vascular biology, and efficacy studies.

Molecular Formula C14H9NO5S
Molecular Weight 303.29 g/mol
CAS No. 1260247-42-4
Cat. No. B608606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLLL12
CAS1260247-42-4
SynonymsLLL12;  LLL-12;  LLL 12
Molecular FormulaC14H9NO5S
Molecular Weight303.29 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C(=CC=C3)S(=O)(=O)N
InChIInChI=1S/C14H9NO5S/c15-21(19,20)10-6-2-4-8-12(10)14(18)7-3-1-5-9(16)11(7)13(8)17/h1-6,16H,(H2,15,19,20)
InChIKeyCQBHSRLUQDYPBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





LLL12 (CAS 1260247-42-4): STAT3 SH2 Domain Inhibitor with Validated Potency Across Multiple Cancer Models


LLL12 (CAS 1260247-42-4) is a synthetic, nonpeptide, cell-permeable small molecule that functions as a direct inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3) [1]. It binds to the Src homology 2 (SH2) domain of STAT3, thereby preventing its phosphorylation at tyrosine 705 (Y705), subsequent dimerization, nuclear translocation, and DNA binding activity [2]. LLL12 has demonstrated potent antiproliferative activity in a range of human cancer cell lines, including those from breast, pancreatic, glioblastoma, hepatocellular carcinoma, multiple myeloma, and lung cancers, with IC50 values ranging from 0.16 µM to 5.98 µM [3][4][5]. Beyond direct cytotoxicity, LLL12 has been shown to inhibit tumor angiogenesis, migration, and colony formation in vitro, and to suppress tumor growth in multiple mouse xenograft models in vivo [6][7].

Why LLL12 Cannot Be Readily Substituted: Differentiation from Other STAT3 Pathway Inhibitors


Generic substitution among STAT3 pathway inhibitors is not scientifically valid due to fundamental differences in their mechanisms of action, molecular targets, and resulting potency and selectivity profiles. Many compounds, such as WP1066, act upstream by inhibiting Janus Kinase 2 (JAK2), while others like S3I-201 target the same STAT3 SH2 domain but with different binding modes and efficiencies [1]. In contrast, LLL12 is a direct STAT3 inhibitor that binds specifically to the STAT3 monomer's phosphotyrosine (pTyr) 705 binding site, preventing its phosphorylation and subsequent dimerization [2]. This direct mechanism of action, combined with its distinct chemical structure and physicochemical properties, results in a unique pharmacological profile that cannot be replicated by other in-class compounds. The following quantitative evidence demonstrates that LLL12's potency, selectivity, and in vivo efficacy are distinct and not interchangeable with closely related alternatives.

LLL12 Quantitative Differentiation Evidence: Potency, Selectivity, and In Vivo Efficacy Data


Superior Antiproliferative Potency Compared to JAK2 Inhibitor WP1066 and STAT3 Inhibitor S3I-201

In a direct comparison of cell viability across a panel of six human cancer cell lines with elevated p-STAT3, LLL12 demonstrated significantly greater potency than the JAK2 inhibitor WP1066 and the STAT3 inhibitor S3I-201 [1].

Cancer Research STAT3 Inhibition Small Molecule Inhibitors

High Kinase Selectivity Profile: Minimal Off-Target Activity Against a Panel of 21 Kinases

Leveraging a kinase selectivity panel, LLL12 demonstrated a high degree of selectivity for STAT3. Against a panel of 21 diverse protein kinases, the IC50 for LLL12 was ≥73.92 µM, a concentration more than 35-fold higher than its antiproliferative IC50 in sensitive cell lines [1]. This indicates minimal off-target kinase inhibition at biologically active concentrations.

Kinase Selectivity Drug Discovery STAT3 Inhibitor

First Direct Evidence of Anti-Angiogenic Activity: Potent Inhibition of VEGF-Stimulated Endothelial Cell Function

LLL12 provides the first direct evidence of a STAT3 inhibitor's anti-angiogenic activity. At a low concentration of 100 nM, LLL12 significantly inhibited VEGF-stimulated STAT3 phosphorylation in human umbilical vein endothelial cells (HUVECs), leading to reduced proliferation, migration, and tube formation [1]. This in vitro effect translated to a ~90% reduction in VEGF-induced microvessel invasion in a Matrigel plug assay in vivo at a dose of 5 mg/kg/day [1].

Angiogenesis VEGF Signaling STAT3 Inhibition

Favorable Physicochemical Properties and Solubility for In Vivo Application

LLL12 possesses favorable physicochemical properties that support its use in both in vitro and in vivo experiments. It complies with Lipinski's Rule of Five (0 violations), with a molecular weight of 303.29 g/mol, a topological polar surface area (TPSA) of 122.91 Ų, and a calculated XLogP of 1.16 [1]. Recent advancements demonstrate that conjugation to a generation 6 PAMAM dendrimer can enhance LLL12 solubility to 10 mg/mL, a significant improvement over the free compound [2].

Drug Discovery Physicochemical Properties Formulation

Demonstrated Activity in Patient-Derived Samples Resistant to Standard-of-Care Therapies

LLL12 maintains potent anti-myeloma activity in clinically relevant, drug-resistant settings. It significantly inhibited STAT3 phosphorylation and induced apoptosis in primary multiple myeloma (MM) cells isolated from patients who were clinically resistant to both lenalidomide and bortezomib, two standard-of-care agents [1].

Multiple Myeloma Drug Resistance Translational Research

Patent-Protected Composition of Matter with Clear Intellectual Property Position

LLL12 is a patented chemical entity, with its composition of matter and methods of use specifically disclosed in U.S. Patent No. 8,883,749 and related applications [1]. This provides a clear intellectual property (IP) position, which is a critical differentiator for organizations involved in drug discovery and development.

Intellectual Property Drug Discovery STAT3 Inhibitor

Optimal Use Cases for LLL12 in Scientific and Preclinical Research


Investigating STAT3-Specific Signaling in Tumors with Constitutive Activation

Researchers studying cancer types characterized by constitutive STAT3 activation, such as triple-negative breast cancer, glioblastoma, pancreatic ductal adenocarcinoma, or hepatocellular carcinoma, can utilize LLL12 as a high-potency, direct STAT3 inhibitor [1][2][3]. Its sub-micromolar IC50 in relevant cell lines (0.16-3.09 µM) [1] and defined selectivity profile [4] make it an ideal tool to dissect STAT3-dependent signaling pathways and transcriptional programs, minimizing confounding effects from upstream kinase inhibition or off-target activity.

Evaluating the Role of STAT3 in Tumor Angiogenesis and the Tumor Microenvironment

LLL12 is uniquely suited for experiments designed to probe the function of STAT3 in tumor angiogenesis and the vascular microenvironment. The compound's demonstrated ability to inhibit VEGF-stimulated STAT3 phosphorylation in endothelial cells and reduce microvessel formation in vivo by ~90% at 5 mg/kg/day [5] provides a robust, quantifiable phenotype for studies on tumor vascular biology, endothelial cell function, and the development of anti-angiogenic strategies.

Preclinical In Vivo Efficacy Studies in Xenograft and Syngeneic Mouse Models

Investigators performing preclinical efficacy studies can confidently use LLL12 based on its validated in vivo activity in multiple cancer models, including breast, glioblastoma, osteosarcoma, non-small cell lung cancer, and hepatocellular carcinoma [2][5][6][7]. Published dosing regimens (e.g., 5 mg/kg/day i.p.) and associated tumor growth inhibition data provide a reliable starting point for in vivo experimental design, while recent advancements in solubility enhancement via dendrimer conjugation (up to 10 mg/mL) [8] offer improved formulation options.

Target Validation and Drug Discovery Programs with Commercial Potential

For biotech and pharmaceutical discovery programs, LLL12 serves as a well-characterized and patent-protected [9] chemical probe for STAT3 target validation. Its favorable physicochemical properties (0 Lipinski violations) [10] and demonstrated activity against drug-resistant patient cells [4] provide a strong foundation for medicinal chemistry optimization or as a benchmark for screening next-generation STAT3 inhibitors. Its clear intellectual property position [9] simplifies freedom-to-operate considerations, making it an attractive starting point for drug development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for LLL12

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.